4-Amino-3-cyclopropylbutanoic acid
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Overview
Description
4-Amino-3-cyclopropylbutanoic acid is a non-proteinogenic amino acid that has garnered interest due to its unique structural features and biological activities. This compound is characterized by the presence of a cyclopropyl group attached to the butanoic acid backbone, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-cyclopropylbutanoic acid typically involves the use of cyclopropyl-containing precursors. One common method is the chelate-enolate Claisen rearrangement, which allows for the stereoselective formation of the cyclopropyl group. This method involves the use of zinc enolates and specific ester precursors to achieve high diastereoselectivity .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely involves scalable organic synthesis techniques, including the use of protective groups and catalytic hydrogenation to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-cyclopropylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-3-cyclopropylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of novel agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-cyclopropylbutanoic acid involves its interaction with specific molecular targets and pathways. In plants, it inhibits root elongation by affecting cell wall extensibility and elongation processes . The exact molecular targets and pathways in other biological systems are still under investigation.
Comparison with Similar Compounds
2-Amino-5-chloro-4-pentenoic acid: Another non-proteinogenic amino acid with similar inhibitory effects on plant root elongation.
Cyclopropylalanine: Known for its antifungal properties and structural similarity to 4-Amino-3-cyclopropylbutanoic acid.
Uniqueness: this compound is unique due to its specific cyclopropyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to inhibit root elongation and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
4-amino-3-cyclopropylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-4-6(3-7(9)10)5-1-2-5/h5-6H,1-4,8H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMGKUPDAMGCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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